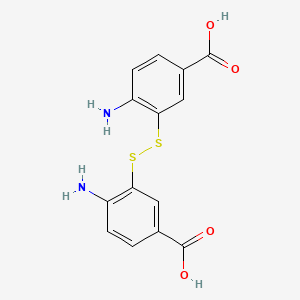

3,3'-Dithiobis(4-aminobenzoic acid)

説明

Structure

3D Structure

特性

IUPAC Name |

4-amino-3-[(2-amino-5-carboxyphenyl)disulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRRJHFHSIBHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)SSC2=C(C=CC(=C2)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581400 | |

| Record name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102449-89-8 | |

| Record name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of 3,3'-Dithiobis(4-aminobenzoic acid)

Topic: Chemical Structure and Properties of 3,3'-Dithiobis(4-aminobenzoic acid) Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

3,3'-Dithiobis(4-aminobenzoic acid) (CAS: 102449-89-8) is a functionalized aromatic disulfide used primarily as a cleavable crosslinker in bioconjugation, a precursor for high-performance polybenzothiazole (PBZ) polymers, and a surface anchor in nanotechnology. Its structure consists of two 4-aminobenzoic acid moieties linked by a disulfide bond at the ortho position relative to the amino group (position 3).

This molecule represents a "stable storage form" of the reactive monomer 4-amino-3-mercaptobenzoic acid . Upon reduction, it yields the monomer, which possesses orthogonal reactivity: a carboxylic acid for ester/amide formation, an amine for imine/amide formation, and a thiol for metal coordination or radical polymerization.

| Property | Data |

| CAS Number | 102449-89-8 |

| Molecular Formula | C₁₄H₁₂N₂O₄S₂ |

| Molecular Weight | 336.39 g/mol |

| IUPAC Name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) |

| Synonyms | Bis(4-amino-3-carboxyphenyl) disulfide; 4,4'-Diamino-3,3'-dithiodibenzoic acid |

| Appearance | Pale yellow to off-white powder |

| Melting Point | 242–243 °C (dec.) |

| Solubility | Soluble in DMSO, DMF, dilute alkali (as carboxylate); Insoluble in water, acidic media |

Chemical Structure & Synthesis Strategy[1][2][3][4][5]

Structural Analysis

The molecule exhibits

-

Electronic Effects: The amino group at C4 is an electron-donating group (EDG), activating the ring. The carboxylic acid at C1 is an electron-withdrawing group (EWG). The sulfur at C3 is ortho to the amino group, a configuration critical for the formation of benzothiazoles upon condensation.

-

Zwitterionic Character: In neutral aqueous solutions, the compound exists in equilibrium with zwitterionic forms, though it typically precipitates due to the hydrophobic aromatic core.

Synthesis Protocol

The synthesis follows a rigorous pathway involving the Herz reaction or a modified thiocyanation, followed by hydrolysis and oxidation. The most robust route proceeds via the 2-amino-6-carboxybenzothiazole intermediate, ensuring regiospecificity.

Step-by-Step Methodology

Phase 1: Formation of Benzothiazole Intermediate

-

Reagents: Suspend 4-aminobenzoic acid (1.0 eq) in glacial acetic acid.

-

Thiocyanation: Add Potassium Thiocyanate (KSCN, 4.0 eq). Cool to 0–5 °C.

-

Cyclization: Dropwise addition of Bromine (Br₂, 1.0 eq) in acetic acid. The electrophilic attack of Br₂ followed by cyclization yields 2-amino-6-carboxybenzothiazole hydrobromide .

-

Purification: Neutralize with sodium acetate, filter the precipitate, and wash with water.

Phase 2: Hydrolysis to Monomer (Thiol)

-

Hydrolysis: Reflux the benzothiazole intermediate in 50% aqueous KOH (excess) for 4–6 hours. This cleaves the thiazole ring.

-

Workup: The solution now contains the dipotassium salt of 4-amino-3-mercaptobenzoic acid.

Phase 3: Oxidative Dimerization to Disulfide (Target)

-

Oxidation: While the solution is alkaline (pH > 9), bubble air through the mixture for 12 hours, or add a stoichiometric amount of Iodine (I₂) dissolved in KI solution until a persistent yellow color remains.

-

Why: Thiols oxidize rapidly to disulfides in basic media due to the formation of the thiolate anion (

), which is a potent nucleophile.

-

-

Isolation: Acidify the solution carefully with HCl to pH ~3–4. The disulfide, being less soluble than the monomer, precipitates as a solid.

-

Purification: Recrystallize from ethanol/water or acetic acid.

Synthesis Pathway Diagram

Figure 1: Synthetic pathway from 4-aminobenzoic acid to the target disulfide via the benzothiazole intermediate.

Physicochemical Properties & Reactivity[1][6]

Spectral Characteristics[3]

-

¹H NMR (DMSO-d₆):

- ~12.5 ppm (s, 2H, -COOH)

- ~7.8 ppm (d, 2H, Ar-H, ortho to COOH)

- ~7.4 ppm (s, 2H, Ar-H, ortho to S)

- ~6.8 ppm (d, 2H, Ar-H, ortho to NH₂)

- ~5.8 ppm (s, 4H, -NH₂, broad exchangeable)

-

IR Spectrum:

-

3300–3400 cm⁻¹ (N-H stretch)

-

2500–3000 cm⁻¹ (O-H stretch, carboxylic acid dimer)

-

1680 cm⁻¹ (C=O stretch)

-

450–500 cm⁻¹ (S-S stretch, weak)

-

Reactivity Profile

The molecule's utility stems from its ability to undergo disulfide exchange and amide coupling .

-

Reductive Cleavage: In the presence of reducing agents like DTT (Dithiothreitol), TCEP, or intracellular Glutathione (GSH), the S-S bond cleaves to generate two equivalents of the thiol.

-

Amide Coupling: The -COOH group can be activated (using EDC/NHS or HATU) to conjugate with amines. Conversely, the -NH₂ group can react with activated esters.

-

Note: Self-polymerization is a risk if both groups are activated simultaneously. Protection strategies (e.g., Boc-protection of amine) are often required during stepwise synthesis.

-

Applications in Research & Development

Cleavable Drug Delivery Systems

3,3'-Dithiobis(4-aminobenzoic acid) serves as a GSH-responsive linker .

-

Mechanism: The disulfide bond is stable in the extracellular environment (low GSH, ~2-10 µM) but cleaves rapidly in the cytosol (high GSH, ~2-10 mM).

-

Protocol: The dicarboxylic acid is activated and reacted with a drug (via an amine) and a carrier (via the amine on the linker). Upon cellular uptake, the disulfide cleavage releases the drug payload.

Gold Nanoparticle (AuNP) Functionalization

The sulfur atoms provide high affinity for gold surfaces (

-

Method: Incubating AuNPs with the disulfide leads to chemisorption, where the S-S bond breaks, forming a self-assembled monolayer (SAM) of 4-amino-3-mercaptobenzoic acid.

-

Utility: This creates a surface rich in -COOH and -NH₂ groups, allowing for further bioconjugation of antibodies or DNA aptamers.

High-Performance Polymers (Polybenzothiazoles)

As a precursor, the monomer (generated in situ) is used to synthesize Poly(p-phenylene benzobisthiazole) (PBT) analogues.

-

Property: These polymers exhibit exceptional thermal stability and mechanical strength due to the rigid rod-like backbone formed by the benzothiazole units.

Application Workflow Diagram

Figure 2: Dual application pathways in drug delivery (cleavable linker) and nanotechnology (surface functionalization).

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). The disulfide is stable, but moisture can promote hydrolysis or degradation over long periods.

-

Disposal: Incineration with a scrubber for sulfur oxides (

).

References

-

Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-Rod Polymers. 2. Synthesis and Thermal Properties of Para-Aromatic Polyamides with 2,6-Benzobisthiazole Units. Macromolecules. Link (Foundational work on benzothiazole synthesis from aminobenzoic acid derivatives).

-

ChemicalBook. (n.d.). 3,3'-Dithiobis(4-aminobenzoic acid) Product Properties. Link

-

Dang, T. D., et al. (1990). Second-Generation Ordered Polymers: Synthesis and Properties. Defense Technical Information Center (DTIC). Link (Detailed protocol for hydrolysis of 2-amino-6-carboxybenzothiazole).

-

CymitQuimica. (n.d.). 4-Amino-3-mercaptobenzoic acid (Monomer Data). Link

Sources

Technical Guide: Solubility of 3,3'-Dithiobis(4-aminobenzoic acid) in DMSO and DMF

Executive Summary

3,3'-Dithiobis(4-aminobenzoic acid) (CAS 102449-89-8) is a specialized aromatic disulfide dimer derived from 4-aminobenzoic acid (PABA). It serves as a critical bifunctional monomer in the synthesis of biodegradable poly(disulfide)s, polyimides, and functionalized polyamides. Its solubility profile is dominated by the interplay between its rigid aromatic disulfide core and the zwitterionic potential of its amino-carboxylic acid termini.

This guide provides a definitive technical analysis of its solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), offering optimized dissolution protocols, stability considerations, and mechanistic insights to ensure experimental reproducibility.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the solute's architecture is prerequisite to mastering its dissolution. The molecule consists of two PABA units linked by a disulfide bridge at the 3-position, creating a "hinged" structure that influences crystal packing and solvent accessibility.

| Property | Detail |

| Chemical Name | 3,3'-Dithiobis(4-aminobenzoic acid) |

| CAS Number | 102449-89-8 |

| Molecular Formula | C₁₄H₁₂N₂O₄S₂ |

| Molecular Weight | ~336.39 g/mol |

| Structural Features | Aromatic amine (p-position), Carboxylic acid (1-position), Disulfide linkage (3-position). |

| Solubility Class | Polar Organic Solid (Soluble in Polar Aprotic Solvents) |

Solubility Analysis: DMSO vs. DMF

Both DMSO and DMF are polar aprotic solvents capable of disrupting the strong intermolecular hydrogen bonding typical of amino-benzoic acid derivatives. However, DMSO is generally the superior solvent due to its higher dielectric constant and stronger hydrogen-bond accepting capability.

Quantitative Solubility Estimates

Note: Values are based on thermodynamic behavior of structural analogs (PABA dimers) and standard laboratory benchmarks.

| Solvent | Solubility Rating | Estimated Saturation Limit (25°C) | Dissolution Kinetics |

| DMSO (Dimethyl sulfoxide) | High | > 75 mg/mL (approx. 0.2 M) | Rapid with sonication; exothermic solvation. |

| DMF (Dimethylformamide) | Moderate to High | ~ 50 mg/mL (approx. 0.15 M) | Slower than DMSO; may require mild heating (40°C). |

| Water | Low | < 1 mg/mL | Practically insoluble at neutral pH; requires pH adjustment (alkaline). |

| Methanol/Ethanol | Moderate | 10–20 mg/mL | Limited by the rigid disulfide core. |

Mechanistic Insight[12]

-

DMSO Action: DMSO acts as a potent H-bond acceptor. It effectively solvates the carboxylic acid protons (-COOH) and the amine protons (-NH₂), breaking the crystal lattice energy. The sulfur atom in DMSO also interacts favorably with the aromatic system.

-

DMF Action: Similar to DMSO but with a lower dipole moment (3.86 D vs 3.96 D for DMSO). It is sufficient for most synthetic applications but may struggle with highly crystalline batches without thermal assistance.

Optimized Dissolution Protocols

To ensure consistent results, do not rely on passive dissolution. The following protocols utilize mechanical energy (sonication) and thermal control to achieve a homogeneous solution rapidly.

Protocol A: Standard Stock Solution Preparation (50 mM in DMSO)

Objective: Prepare a stable, clear stock solution for biological assays or polymerization reactions.

-

Weighing: Accurately weigh 16.8 mg of 3,3'-Dithiobis(4-aminobenzoic acid) into a sterile 1.5 mL microcentrifuge tube or glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥ 99.9%).

-

Critical: Use anhydrous solvent to prevent hydrolysis or reprecipitation due to water content.

-

-

Vortexing: Vortex at high speed for 30 seconds to disperse the powder.

-

Sonication: Sonicate in a water bath at 40 kHz for 5–10 minutes at room temperature.

-

Observation: The suspension should turn into a clear, slightly yellow/amber solution.

-

-

Verification: Centrifuge briefly (1 min at 1000 x g) to check for undissolved pellets. If clear, the solution is ready.

Protocol B: High-Concentration Dissolution for Polymerization (> 100 mg/mL)

Objective: Prepare a concentrated monomer solution for polycondensation.

-

Inert Atmosphere: Perform operations under Nitrogen or Argon flow to prevent oxidative darkening.

-

Heating: Add the required volume of DMF or DMSO. Heat the mixture to 50–60°C in an oil bath with magnetic stirring.

-

Caution: Do not exceed 80°C to avoid thermal degradation of the disulfide bond.

-

-

Stepwise Addition: If preparing very high concentrations, add the solid in 3 portions, allowing each to dissolve before adding the next.

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the logical workflow for dissolving this compound, including checkpoints for common issues like precipitation.

Caption: Logical workflow for the dissolution of 3,3'-Dithiobis(4-aminobenzoic acid) ensuring solubility verification.

Stability, Storage, and Handling[13]

Stability in Solution

-

Oxidation/Reduction: The disulfide bond (-S-S-) is susceptible to reduction.[1][2][3] Avoid adding reducing agents like DTT (Dithiothreitol), TCEP, or Mercaptoethanol to the stock solution unless cleavage of the dimer into monomers (thiol-benzoic acid) is the intended reaction.

-

Hygroscopicity: DMSO is hygroscopic.[4] Water absorption can cause the compound to precipitate over time. Always seal containers tightly (Parafilm) and store over molecular sieves if possible.

-

Light Sensitivity: Aromatic amines can oxidize and darken upon exposure to light. Store solutions in amber vials or wrapped in foil.

Storage Recommendations

-

Solid State: Store at 2–8°C or -20°C, desiccated.

-

Stock Solution (DMSO/DMF): Stable for 1–3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.

Applications in Research

-

Biodegradable Polymers: Used as a monomer to introduce disulfide linkages into polymer backbones (e.g., polyamides). These linkages are "redox-responsive," meaning the polymer can degrade in intracellular environments (high glutathione concentration), making them ideal for drug delivery systems.

-

Cross-linking: Acts as a reversible cross-linker for hydrogels or protein conjugation.

-

Polyimides: The aromatic amine groups allow for condensation with dianhydrides to form high-performance polyimides with improved solubility or biodegradability compared to standard rigid polyimides.

References

-

Pharmaffiliates. (n.d.). 3,3-Dithiobis(4-aminobenzoic acid) - CAS 102449-89-8. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Poly(disulfide)s: From Synthesis to Drug Delivery. Biomacromolecules. Retrieved from [Link]

-

PubChem. (2025). 4-Aminobenzoic Acid Compound Summary. Retrieved from [Link]

Sources

Technical Whitepaper: Synthesis of 3,3'-Dithiobis(4-aminobenzoic acid)

Executive Summary

This technical guide details the synthesis of 3,3'-dithiobis(4-aminobenzoic acid) (also referred to as DTBA or bis(2-amino-5-carboxyphenyl) disulfide ) starting from 4-aminobenzoic acid (PABA) .

The synthesis addresses a classic challenge in aromatic substitution: introducing a sulfur moiety regioselectively ortho to an amino group in the presence of a deactivating carboxylic acid. The methodology described herein utilizes the Kaufmann thiocyanation followed by alkaline hydrolysis and oxidative coupling. This route is preferred over the Herz reaction (using

Target Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers.

Part 1: Mechanistic Principles

The transformation of PABA into DTBA proceeds through three distinct mechanistic phases: Electrophilic Substitution/Cyclization , Ring Opening (Saponification) , and Oxidative Coupling .

Regioselective Thiocyanation & Cyclization

The amino group (

-

Reagents: Potassium Thiocyanate (KSCN) and Bromine (

) in Glacial Acetic Acid.[1] -

Mechanism: Bromine reacts with thiocyanate to generate thiocyanogen (

) or the electrophilic species -

Critical Intermediate: In acidic media, the resulting ortho-aminothiocyanate spontaneously cyclizes to form 2-amino-6-carboxybenzothiazole . This cyclization is advantageous as it "locks" the sulfur position and precipitates the intermediate, allowing for easy purification.

Alkaline Hydrolysis (Ring Opening)

The benzothiazole ring is stable in acid but susceptible to nucleophilic attack by strong bases at high temperatures.

-

Reagents: Potassium Hydroxide (KOH) (aq/reflux).[2]

-

Mechanism: Hydroxide ions attack the C2 position of the benzothiazole, cleaving the

and

Oxidative Coupling

Thiophenols are highly susceptible to oxidation.

-

Reagents: Atmospheric Oxygen (

) or mild oxidant ( -

Mechanism: Upon acidification to generate the free thiol (

), two equivalents undergo oxidative coupling to form the disulfide bond (

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the reaction flow and chemical logic, rendered in DOT language.

Caption: Figure 1.[3] Step-wise mechanistic pathway from PABA to 3,3'-Dithiobis(4-aminobenzoic acid) via the benzothiazole intermediate.

Part 3: Experimental Protocol

This protocol is designed for a 100 mmol scale. It prioritizes the isolation of the benzothiazole intermediate to ensure high purity of the final disulfide.

Phase 1: Synthesis of 2-Amino-6-carboxybenzothiazole

| Parameter | Specification |

| Starting Material | 4-Aminobenzoic Acid (13.7 g, 100 mmol) |

| Reagent A | Potassium Thiocyanate (19.4 g, 200 mmol) |

| Reagent B | Bromine (16.0 g, ~5.2 mL, 100 mmol) |

| Solvent | Glacial Acetic Acid (150 mL) |

| Temperature | < 10°C (Addition), Ambient (Stirring) |

Step-by-Step:

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve PABA (13.7 g) and KSCN (19.4 g) in glacial acetic acid (150 mL). The solution may be cooled to 0–5°C using an ice bath.[4]

-

Bromination: Dissolve Bromine (5.2 mL) in 20 mL of acetic acid. Add this solution dropwise to the reaction mixture over 30–45 minutes. Caution: Exothermic reaction. Maintain temperature below 10°C to prevent over-bromination.

-

Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 2–4 hours. A yellow/orange precipitate (the hydrobromide salt of the benzothiazole) will form.

-

Workup: Pour the mixture into 500 mL of ice water. Neutralize carefully with solid sodium carbonate (

) or ammonia water until pH ~6–7. -

Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL). Dry the solid at 60°C.

-

Checkpoint: The solid is 2-amino-6-carboxybenzothiazole .

-

Phase 2: Hydrolysis and Oxidation to Disulfide

| Parameter | Specification |

| Substrate | 2-Amino-6-carboxybenzothiazole (Intermediate) |

| Base | Potassium Hydroxide (KOH) (50% aq. solution, excess) |

| Acid | Hydrochloric Acid (6M) |

| Oxidant | Atmospheric Oxygen or Hydrogen Peroxide (30%) |

Step-by-Step:

-

Hydrolysis: Suspend the dried intermediate from Phase 1 in 100 mL of 50% KOH solution.

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. The solution should become clear as the ring opens and the potassium salt forms. Note: Ammonia gas (

) will be evolved during this step; ensure proper ventilation. -

Filtration: Cool the mixture to room temperature. Filter off any insoluble impurities.[5]

-

Acidification & Coupling:

-

Acidify dropwise with 6M HCl until pH < 2. A precipitate (the thiol) may form.[7]

-

Oxidation:[2][8] To ensure complete conversion to the disulfide, add Hydrogen Peroxide (30% solution, approx. 5 mL) dropwise, or bubble air through the solution for 2 hours. The thiol (

) converts to the disulfide (

-

Final Isolation: Filter the final precipitate. Wash thoroughly with water to remove inorganic salts. Recrystallize from Ethanol/Water or dilute Acetic Acid if necessary.

-

Drying: Dry under vacuum at 50°C.

Part 4: Data Summary & Characterization

| Property | Expected Value | Notes |

| Appearance | Yellowish to Off-white powder | Color depends on oxidation state and purity. |

| Melting Point | > 300°C (Decomp) | Disulfides of PABA often have high MPs; PABA itself melts ~187°C. |

| Solubility | DMSO, DMF, Dilute Base | Insoluble in water and non-polar solvents. |

| Yield | 60% – 75% | Cumulative yield over two steps. |

| IR Spectrum | -S-S- stretch (weak, ~450-500 cm⁻¹) | -NH₂ (~3300-3400 cm⁻¹), C=O (~1680 cm⁻¹) visible. |

References

-

Lang, H., et al. (2009).[9] "Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaque." Journal of Medicinal Chemistry, 52(5), 1429–1440.

- Context: Establishes the authoritative protocol for synthesizing 4-amino-3-mercaptobenzoic acid via the benzothiazole route using KSCN/Br2.

-

BenchChem. (n.d.). "4-Amino-3-mercaptobenzoic acid hydrochloride: Synthesis and Applications." BenchChem Technical Library.

-

Context: Confirms the two-step synthesis: Thiocyanation to benzothiazole followed by alkaline hydrolysis.[2]

-

- Kaufmann, H. P. (1929). "Die Rhodanierung von aromatischen Aminen und Phenolen." Berichte der deutschen chemischen Gesellschaft. Context: The foundational method for introducing thiocyanate groups ortho to amines using bromine.

-

Organic Chemistry Portal. (2007). "Efficient and Novel Method for Thiocyanation of Aromatic Compounds." Synlett.

- Context: Provides modern mechanistic insights into the electrophilic thiocyan

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. benchchem.com [benchchem.com]

- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Thermodynamic stability of disulfide bonds in aminobenzoic acid derivatives

Whitepaper: Thermodynamic Stability of Disulfide Bonds in Aminobenzoic Acid Derivatives: Mechanisms, Methodologies, and Applications in Drug Delivery

Executive Summary

The rational design of redox-responsive therapeutics and diagnostic reagents relies heavily on the thermodynamic behavior of the disulfide bond (

Thermodynamic Fundamentals of the Disulfide Bond

The stability of a disulfide bond is not absolute; it is a dynamic equilibrium dictated by the standard redox potential (

Electronic Effects and the Leaving Group pKa

In benzoic and aminobenzoic acid derivatives, the aromatic ring serves as a conduit for inductive and resonance effects. The thermodynamic driving force of a thiol-disulfide exchange reaction is heavily dependent on the

For example, in DTNB, the presence of electron-withdrawing nitro and carboxylate groups stabilizes the resulting 5-thio-2-nitrobenzoate (TNB) anion. This stabilization drops the

Enthalpy-Entropy Compensation

Computational and calorimetric studies reveal that thiol-disulfide exchange is predominantly an enthalpy-driven process[2]. The cleavage of the mixed disulfide intermediate typically features an entropic contribution to the Gibbs free energy (

Thermodynamic pathway of thiol-disulfide exchange between GSH and DTNB.

Applications in Targeted Drug Delivery

The stark contrast in thermodynamic stability of disulfide bonds across different biological compartments is the cornerstone of redox-responsive Controlled Drug Delivery Systems (CDDSs)[4].

Exploiting the Tumor Microenvironment (TME)

The concentration of GSH, a primary disulfide-bond-breaking agent, is maintained at 2–20

When para-aminobenzoic acid (PABA) or related derivatives are utilized as self-immolative linkers in prodrugs, the disulfide bond remains thermodynamically stable in the oxidative environment of the bloodstream. Upon entering the TME, the high GSH concentration shifts the thermodynamic equilibrium. The disulfide bond is rapidly cleaved via thiol-disulfide exchange, triggering a spontaneous cyclization or elimination cascade that releases the active pharmacological agent[5][6].

Redox-driven activation cascade of disulfide-linked aminobenzoic acid prodrugs in tumors.

Quantitative Thermodynamic Data

To rationally design a disulfide linker, one must compare its standard redox potential against physiological reductants. The table below summarizes the thermodynamic parameters of key disulfide systems used in biochemical assays and prodrug design.

| System / Reagent | Standard Redox Potential ( | Leaving Group | Equilibrium Constant ( | Primary Application |

| DTNB / TNB | ~ -0.08 V | 4.5 | Thiol quantification, highly reactive electrophile[1]. | |

| GSSG / GSH | -0.24 V | 8.8 | 1.0 (Reference) | Biological redox buffer, TME trigger[7]. |

| DTT | -0.323 V | 9.2, 10.1 | ~200 | Complete reduction of sterically hindered disulfides[7]. |

Note: A more positive

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the measurement of disulfide thermodynamic stability must account for kinetic artifacts, such as transition-metal-catalyzed auto-oxidation. The following protocol utilizes the classical Ellman's reagent (a dithiobis-benzoic acid derivative) to quantify thiol-disulfide exchange, engineered as a self-validating system.

Protocol: Thermodynamic Quantification of Thiol-Disulfide Exchange (Modified Ellman's Assay)

Objective: To determine the equilibrium concentration of free thiols released from a target aminobenzoic acid prodrug upon exposure to a defined redox buffer.

Reagents & Buffers:

-

Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA.

-

Causality: pH 8.0 ensures that the reacting aliphatic thiols are deprotonated and nucleophilic. EDTA is critical; it chelates trace heavy metals (like

or

-

-

DTNB Stock: 50 mM 5,5'-dithiobis(2-nitrobenzoic acid) in DMSO.

-

Standard: L-Cysteine or GSH (0.1 mM to 1.0 mM in Reaction Buffer).

Step-by-Step Workflow:

-

System Validation (Standard Curve): Prepare a serial dilution of the GSH standard. Add 10

L of DTNB stock to 1 mL of each standard. Incubate for 15 minutes at room temperature to ensure the system reaches full thermodynamic equilibrium[8]. -

Spectrophotometric Measurement: Read the absorbance at 412 nm.

-

Causality: The TNB dianion has a highly specific molar extinction coefficient (

) at 412 nm[1]. Plotting Absorbance vs. Concentration must yield a linear regression (

-

-

Sample Preparation: Incubate the target aminobenzoic acid disulfide prodrug (e.g., 100

M) in Reaction Buffer containing a physiological concentration of GSH (e.g., 5 mM, mimicking the TME). -

Reaction Quenching & Derivatization: At specific time points, extract an aliquot and immediately react it with an excess of DTNB. The DTNB will rapidly consume any free thiols generated by the prodrug cleavage, freezing the equilibrium state.

-

Blank Subtraction (Critical): Run a parallel blank containing only the GSH buffer and DTNB. Subtract the blank absorbance from the sample absorbance. This isolates the thermodynamic contribution of the prodrug cleavage from the background redox buffer.

-

Data Analysis: Calculate the concentration of released thiols using the validated extinction coefficient. The ratio of cleaved vs. intact prodrug at the plateau phase yields the equilibrium constant (

) for that specific disulfide derivative.

References

-

Design of controlled drug delivery system based on disulfide cleavage trigger. PubMed (NIH). Available at:[Link][4]

-

Mechanistic insights on the reduction of glutathione disulfide by protein disulfide isomerase. PNAS. Available at:[Link][2]

-

Quantification of Thiols and Disulfides. PMC (NIH). Available at:[Link][1]

-

ERp57 Is a Multifunctional Thiol-Disulfide Oxidoreductase. Research Collection (ETH Zurich). Available at:[Link][8]

-

Species-Specific, pH-Independent, Standard Redox Potential of Selenocysteine and Selenocysteamine. MDPI. Available at:[Link][7]

-

Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V. PMC (NIH). Available at:[Link][3]

-

Challenges and Strategies in Prodrug Design: A Comprehensive Review. ScienSage. Available at:[Link][5]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC (NIH). Available at:[Link][6]

Sources

- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of controlled drug delivery system based on disulfide cleavage trigger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

Technical Guide: Electronic Properties & Surface Assembly of 3,3'-Dithiobis(4-aminobenzoic acid)

The following technical guide details the electronic properties, surface assembly mechanisms, and application protocols for 3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) in molecular electronics and biosensing.

Executive Summary

3,3'-Dithiobis(4-aminobenzoic acid) (DTABA) acts as a specialized precursor for generating dual-functionalized Self-Assembled Monolayers (SAMs) on gold substrates. Unlike simple alkanethiols, DTABA provides a rigid aromatic scaffold with two distinct chemical handles: a carboxylic acid (position 1) and an amine (position 4), anchored via a sulfur atom at the 3-position .

For researchers in molecular electronics and drug development, this specific isomer offers a unique "meta-anchoring" geometry that influences quantum transport and provides orthogonal conjugation sites for biomolecules. This guide serves as a protocol for leveraging DTABA in impedance-based biosensors and molecular junctions.

Molecular Architecture & Electronic Basis

The 1,3,4-Substitution Pattern

The electronic utility of DTABA stems from its cleavage on gold surfaces to form 3-mercapto-4-aminobenzoic acid . This creates a surface species with a specific conductive pathway:

-

Anchoring: The sulfur atom at position 3 binds to the Gold (Au) surface.

-

Conjugation Pathways:

-

Path A (S

COOH): The sulfur is meta to the carboxylic acid. In single-molecule conductance, meta-substitution often induces Destructive Quantum Interference (DQI) , leading to lower conductance compared to para-substitution. This makes the molecule an effective insulating spacer for capacitive sensing. -

Path B (S

NH

-

Disulfide vs. Thiol Precursors

DTABA is a disulfide. Using the disulfide precursor rather than the free thiol (3-mercapto-4-aminobenzoic acid) is advantageous for experimental reproducibility:

-

Oxidation Resistance: Free aromatic thiols oxidize rapidly in air to disulfides. Using the disulfide ensures the starting material is chemically defined.

-

Self-Limiting Assembly: The disulfide bond must cleave upon adsorption to gold, a process that kinetically regulates the SAM density, preventing the formation of disordered multilayers often seen with highly reactive free thiols.

Experimental Protocol: SAM Formation

Self-Validating System: The quality of the SAM is validated by the disappearance of the reduction peak in Cyclic Voltammetry (CV) and the increase in Charge Transfer Resistance (

Materials

-

Substrate: Polycrystalline Gold (Au) electrode or Au(111) on mica.

-

Solvent: Absolute Ethanol (EtOH) or Tetrahydrofuran (THF). Note: THF is preferred if solubility in ethanol is poor, but ethanol yields more ordered monolayers.

-

Precursor: 1 mM 3,3'-Dithiobis(4-aminobenzoic acid).

Step-by-Step Assembly

-

Substrate Cleaning:

-

Polish Au electrode with 0.05 µm alumina slurry.[1]

-

Sonicate in ethanol/water (1:1) for 5 minutes.

-

Electrochemical Cleaning: Cycle in 0.5 M H

SO

-

-

Deposition:

-

Rinsing:

Visualization of Assembly Mechanism

Caption: Kinetic pathway of DTABA self-assembly on gold, transitioning from solution-phase disulfide to chemisorbed thiolate monolayer.

Electronic Characterization

The electronic properties are best characterized using Electrochemical Impedance Spectroscopy (EIS) using a redox probe like

Expected Data & Interpretation

The formation of the DTABA SAM blocks electron transfer between the bulk solution and the gold electrode.

| Parameter | Bare Gold | DTABA SAM | Interpretation |

| < 100 | 2 - 15 k | High | |

| ~20-40 | 2 - 5 | Decrease in capacitance indicates displacement of water/ions by the organic layer. | |

| Surface Coverage ( | 0% | > 90% | Calculated via |

Impedance Modeling

The interface is modeled using a Modified Randles Circuit.

Caption: Randles equivalent circuit used to fit EIS data. Rct represents the resistance to electron tunneling through the DTABA layer.

Applications in Biosensing & Drug Development

The primary application of DTABA in drug development is as a bioconjugation interface . The exposed carboxylic acid (COOH) groups can be activated to covalently bind antibodies, peptides, or DNA aptamers.

Bioconjugation Protocol (EDC/NHS Chemistry)

This protocol converts the passive DTABA layer into an active capture surface.

-

Activation: Incubate the DTABA-modified electrode in 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 30 minutes .

-

Coupling: Wash with water and immediately incubate with the target capture probe (containing a primary amine) in PBS (pH 7.4) for 1-2 hours .

-

Blocking: Deactivate remaining esters with 1 M Ethanolamine (pH 8.5) to prevent non-specific binding.

Signal Transduction Mechanism

When a drug target binds to the surface-tethered probe, it increases the steric bulk and electrostatic repulsion at the interface. This is read out as a further increase in

Caption: Workflow for converting a DTABA electronic interface into a specific biosensor via covalent amide bond formation.

References

-

Inkpen, M. S., et al. (2019). "Non-chemisorbed gold–sulfur binding prevails in self-assembled monolayers."[7] Nature Chemistry. Link

- Context: Elucidates the nature of the Au-S bond in dithiol precursors.

-

Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link

- Context: The authoritative review on SAM formation kinetics and characteriz

-

Gooding, J. J., & Ciampi, S. (2011). "The molecular level modification of electrode surfaces: from self-assembled monolayers to polymer brushes." Chemical Society Reviews. Link

- Context: Applications of aminobenzoic acid deriv

-

Arroyo, C. R., et al. (2013). "Quantum interference effects in single-molecule junctions." Physical Review B. Link

- Context: Theoretical grounding for the meta-substitution transport effects.

-

PubChem. (2025).[8] "4-Aminobenzoic acid Compound Summary." National Library of Medicine. Link

- Context: Physicochemical properties of the monomer unit.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pure.au.dk [pure.au.dk]

- 3. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. rsc.org [rsc.org]

- 7. haixingli.github.io [haixingli.github.io]

- 8. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 3,3'-Dithiobis(4-aminobenzoic acid) in Supramolecular Chemistry: A Technical Guide

Abstract

3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) is a remarkably versatile building block in the field of supramolecular chemistry. Its unique architecture, featuring two p-aminobenzoic acid moieties linked by a redox-responsive disulfide bridge, provides a confluence of functionalities that enable the rational design of advanced materials. The presence of carboxylic acid and amino groups facilitates robust hydrogen bonding and coordination with metal centers, while the disulfide bond acts as a dynamic covalent switch, allowing for stimuli-responsive behavior. This technical guide provides an in-depth exploration of DTBA's fundamental properties, synthesis, and its pivotal role in the construction of stimuli-responsive drug delivery systems, coordination polymers, and self-assembled materials. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to harness the potential of this multifunctional molecule.

Introduction to 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA): A Multifunctional Building Block

Supramolecular chemistry relies on the principles of molecular recognition and self-assembly, governed by non-covalent interactions, to create complex, functional systems.[1] The rational design of molecular building blocks is paramount to controlling these interactions. 3,3'-Dithiobis(4-aminobenzoic acid), hereafter referred to as DTBA, has emerged as a preeminent component in this field due to its distinct combination of structural features.

1.1 Molecular Architecture and Key Functional Groups

The structure of DTBA is a dimer of 4-aminobenzoic acid (PABA) linked at the 3-position by a disulfide (-S-S-) bond. This arrangement endows the molecule with several key functional sites:

-

Two Carboxylic Acid Groups (-COOH): These are strong hydrogen bond donors and acceptors, capable of forming classic head-to-head dimers or participating in extended hydrogen-bonding networks. Upon deprotonation, they become effective coordinating sites for metal ions.

-

Two Aromatic Amino Groups (-NH₂): These groups are also potent hydrogen bond donors and can act as coordination sites for various metal centers, offering an alternative binding mode to the carboxylates.

-

A Redox-Active Disulfide Bridge (-S-S-): This is the molecule's "smart" component. The disulfide bond is stable under normal physiological (oxidizing) conditions but can be selectively cleaved by reducing agents such as glutathione (GSH) or dithiothreitol (DTT).[2][3] This reversible covalent chemistry is a cornerstone of its application in stimuli-responsive systems.

Caption: Molecular structure of 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA).

1.2 Physicochemical Properties

A summary of DTBA's key properties is essential for designing its applications.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | Defines its molar mass and elemental composition. |

| Molar Mass | 336.39 g/mol | Crucial for stoichiometric calculations in synthesis. |

| Appearance | Off-white to yellow crystalline solid | Basic physical characterization. |

| Redox Potential | ~ -0.2 to -0.3 V (vs. SHE) | The disulfide bond can be reduced by biological thiols like GSH, enabling intracellular applications.[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO. | Affects choice of solvents for synthesis and self-assembly studies. |

The Disulfide Bridge: A Redox-Responsive Supramolecular Switch

The defining feature of DTBA in designing "smart" materials is its disulfide bond. The significant difference in glutathione (GSH) concentration between the extracellular environment (micromolar range) and the intracellular environment (millimolar range, especially in tumor cells) provides a specific biological trigger.[2][5] This redox potential gradient is exploited to design drug delivery systems that remain stable in circulation but release their payload upon entering the target cell.

2.1 Mechanism of Disulfide Cleavage and Drug Release

The cleavage of the disulfide bond by a thiol-containing species like GSH is a thiol-disulfide exchange reaction. This reaction breaks the DTBA linker into two separate 4-amino-3-mercaptobenzoic acid molecules, leading to the disassembly of the supramolecular structure and the release of an encapsulated or conjugated therapeutic agent.

Caption: Workflow for redox-triggered drug release using a DTBA-based carrier.

2.2 Application in Stimuli-Responsive Drug Delivery Systems

DTBA can be incorporated into various drug delivery platforms, such as polymer-drug conjugates, cross-linked micelles, or hydrogels.[6][7] For example, it can act as a cross-linker to form core-cross-linked micelles that encapsulate a hydrophobic drug like paclitaxel. These micelles are stable in the bloodstream but, upon entering a cancer cell, the high GSH concentration cleaves the DTBA cross-links, destabilizing the micelle and triggering rapid drug release directly at the site of action.[5]

2.3 Experimental Protocol: Monitoring Redox-Triggered Release

This protocol describes a general method to monitor the release of a fluorescent cargo (e.g., Doxorubicin) from a DTBA-cross-linked nanocarrier in response to a reducing agent.

-

Materials:

-

DTBA-cross-linked, Doxorubicin-loaded nanoparticles (2 mg/mL stock in PBS).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Dithiothreitol (DTT) stock solution (1 M in water).

-

Dialysis membrane (MWCO appropriate for the nanoparticle size, e.g., 10 kDa).

-

Fluorescence spectrophotometer.

-

-

Procedure:

-

Prepare two release media: (a) PBS pH 7.4 (control) and (b) PBS pH 7.4 containing 10 mM DTT (reductive condition).

-

Transfer 1 mL of the nanoparticle stock solution into two separate dialysis bags.

-

Place each bag into a beaker containing 50 mL of one of the release media.

-

Incubate the beakers at 37°C with gentle stirring.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

-

Replenish the beaker with 1 mL of fresh release medium to maintain a constant volume.

-

Measure the fluorescence intensity of the collected aliquots (Doxorubicin: λ_ex ≈ 480 nm, λ_em ≈ 590 nm).

-

Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded.

-

-

Causality and Interpretation:

-

Why DTT? DTT is a strong reducing agent used to mimic the highly reductive intracellular environment, providing a clear and rapid indication of the disulfide cleavage mechanism.

-

Why Dialysis? The dialysis membrane retains the intact nanoparticles while allowing the released, small-molecule drug to diffuse into the external medium, enabling its quantification.

-

Expected Outcome: A significantly higher and faster release profile is expected in the DTT-containing medium compared to the PBS control, confirming the redox-responsive nature of the DTBA linker.[5]

-

DTBA as a Linker in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[8] The bifunctional and geometrically defined nature of DTBA makes it an excellent candidate for a "linker" or "strut" in the construction of novel MOFs and coordination polymers (CPs).

3.1 Coordination Modes and Framework Design

DTBA offers multiple coordination sites. The carboxylate groups can bind to metal centers in a monodentate, bidentate chelating, or bridging fashion. The amino groups can also coordinate, leading to complex and potentially multifunctional frameworks. The length and relative rigidity of the DTBA molecule allow for the formation of porous structures suitable for applications in gas storage and catalysis.[9][10]

Caption: Schematic of DTBA coordinating with metal centers (M) to form a 2D network.

3.2 Experimental Protocol: Solvothermal Synthesis of a DTBA-based Coordination Polymer

Solvothermal synthesis is a common method for producing high-quality crystalline MOFs.[11]

-

Materials:

-

3,3'-Dithiobis(4-aminobenzoic acid) (DTBA).

-

A metal salt, e.g., Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O).

-

N,N-Dimethylformamide (DMF).

-

Small glass vial with a Teflon-lined screw cap.

-

-

Procedure:

-

In the glass vial, dissolve DTBA (e.g., 0.1 mmol, 33.6 mg) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol, 29.7 mg) in 5 mL of DMF.

-

Sonicate the mixture for 5 minutes to ensure complete dissolution and homogenization.

-

Seal the vial tightly with the Teflon-lined cap.

-

Place the vial in a programmable oven and heat to a specific temperature (e.g., 100°C) for a set duration (e.g., 48 hours).

-

Allow the oven to cool slowly to room temperature.

-

Crystals suitable for analysis should have formed at the bottom of the vial.

-

Collect the crystals by decanting the solvent, wash them with fresh DMF, and dry them under vacuum.

-

-

Causality and Interpretation:

-

Why Solvothermal? Heating the reaction mixture under pressure increases the solubility of the reactants and promotes the slow, ordered crystal growth necessary for forming a well-defined framework rather than an amorphous precipitate.[12]

-

Why DMF? DMF is a high-boiling point polar solvent that is excellent for dissolving both the organic linker and the metal salt. It can also act as a template or modulator during crystal growth.

-

Characterization: The resulting crystalline product should be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm its crystalline phase and Single-Crystal X-ray Diffraction to determine its precise 3D structure.

-

Self-Assembly and Hydrogen Bonding Networks

Beyond coordination chemistry, DTBA is a powerful tool for building supramolecular structures through non-covalent interactions, primarily hydrogen bonding and π-π stacking.[13][14] The two carboxylic acid groups can form strong, directional O-H···O hydrogen bonds, while the amino groups can participate in N-H···O or N-H···N bonds. These interactions can direct the assembly of DTBA into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The disulfide bond adds a unique element, allowing these self-assembled structures to be disassembled on demand with a chemical stimulus.

Conclusion and Future Outlook

3,3'-Dithiobis(4-aminobenzoic acid) is more than just a chemical intermediate; it is a sophisticated building block for programmable, functional materials. Its true power lies in the synergistic interplay of its functional groups: the predictable self-assembly driven by its carboxyl and amino moieties, and the dynamic, stimuli-responsive nature endowed by its disulfide core. This combination allows for the creation of materials that can respond to specific biological cues, such as the reductive environment of a cancer cell.

Future research will likely focus on integrating DTBA into increasingly complex, multi-stimuli responsive systems. For instance, by modifying the amino or carboxyl groups with other responsive moieties, materials that react to pH, light, and redox potential simultaneously could be developed. The use of DTBA-based MOFs as redox-modulatable catalysts and sensors is another promising avenue. As the demand for smart, adaptive materials in medicine and technology grows, the role of multifunctional linkers like DTBA will undoubtedly continue to expand.

References

-

Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. (2020). MDPI. [Link]

-

Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. (n.d.). PMC. [Link]

-

Stimuli-Responsive (Smart) Drug Delivery Systems: An In-Depth Review. (2025). Preprints.org. [Link]

-

Polymer–paclitaxel conjugates based on disulfide linkers for controlled drug release. (n.d.). RSC Publishing. [Link]

-

Reduction-responsive disulfide linkage core-cross-linked polymeric micelles for site-specific drug delivery. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

-

Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2025). PMC. [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

Supramolecular self-assembly of new thiourea derivatives directed by intermolecular hydrogen bonds and weak interactions: crystal structures and Hirshfeld surface analysis. (2018). Springer. [Link]

-

Electropolymerization of 4-aminobenzoic acid containing nano-Au deposited on carbon paste electrode for determination of acetaminophen. (n.d.). ACAIJ. [Link]

-

Synthesis, Structure and Characterization of Some Metal Organic Framework Based on 4-Aminobenzoic Acid Schiff Base Linker. (2021). ResearchGate. [Link]

-

3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. (2021). MDPI. [Link]

-

MOF-901 was synthesized by exploiting the robust conditions used to form the discrete hexameric Ti(IV) oxo cluster. (n.d.). ResearchGate. [Link]

-

Nearly-freestanding supramolecular assembly with tunable structural properties. (n.d.). PMC. [Link]

-

A novel 3-D microporous magnesium-based metal-organic framework with open metal sites. (n.d.). VBN. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). SCIRP. [Link]

-

Supramolecular Chemistry and Self-Assembly in Organic Materials Design. (n.d.). ResearchGate. [Link]

-

Programmable next-generation supramolecular self-assembled materials as drug delivery systems. (n.d.). PMC. [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Pennsylvania. [Link]

-

CRC Handbook of Chemistry and Physics. (n.d.). hbcp.chemnetbase.com. [Link]

-

Supramolecular self-assembly mediated aggregation-induced emission of fluorene-derived cyanostilbenes: multifunctional probes for live cell-imaging. (n.d.). Journal of Materials Chemistry B (RSC Publishing). [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). PMC. [Link]

-

Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (n.d.). International Journal of ChemTech Research. [Link]

-

Oxidation-Reduction Potentials, Absorbance Bands and Molar Absorbance of Compounds Used in Biochemical Studies. (n.d.). BioNumbers. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 5. Reduction-responsive disulfide linkage core-cross-linked polymeric micelles for site-specific drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Polymer–paclitaxel conjugates based on disulfide linkers for controlled drug release - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 12. rsc.org [rsc.org]

- 13. Nearly-freestanding supramolecular assembly with tunable structural properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Programmable next-generation supramolecular self-assembled materials as drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility Assessment of 3,3'-Dithiobis(4-aminobenzoic acid) Derivatives: A Technical Guide

Executive Summary

This technical guide outlines the biocompatibility assessment framework for derivatives of 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA) . DTBA is a critical aromatic disulfide linker used to synthesize redox-responsive polymers, hydrogels, and drug conjugates. Its primary utility lies in the "disulfide switch" —a chemical bond (

While DTBA enables "smart" drug delivery, its aromatic degradation products pose specific toxicological risks—namely hemolysis and aromatic amine toxicity—that differ from aliphatic linkers (e.g., dithiodipropionic acid). This guide prioritizes ISO 10993 compliance while integrating specific mechanistic assays to validate the safety of the redox-triggered degradation pathway.

Part 1: Chemical Basis & Rationale[1]

The Redox Switch Mechanism

The biological rationale for using DTBA derivatives is the differential concentration of Glutathione (GSH).

-

Extracellular GSH:

(Oxidative environment; Linker stable). -

Intracellular GSH:

(Reductive environment; Linker cleaves). -

Tumor Microenvironment: Often exhibits 4–10x higher GSH levels than normal tissue, providing passive targeting capabilities.

Structural Advantage

Unlike flexible aliphatic disulfides, the aromatic ring in DTBA provides structural rigidity (

Mechanism of Action Diagram

The following diagram illustrates the intracellular activation pathway.

Caption: Figure 1. Redox-triggered degradation pathway of DTBA derivatives upon exposure to intracellular glutathione (GSH).

Part 2: Synthesis Validation & Purity

Before biocompatibility testing, the derivative must be characteristically validated to ensure the disulfide bond is intact and no toxic precursors (e.g., unreacted PABA or coupling reagents) remain.

Mandatory Characterization:

-

1H-NMR (DMSO-d6): Confirm the aromatic protons and the absence of free thiol (-SH) signals (which would indicate premature cleavage).

-

GPC (Gel Permeation Chromatography): Verify molecular weight distribution (

). Low molecular weight oligomers often exhibit higher toxicity than high molecular weight polymers. -

Ellman’s Assay: Quantify free thiol content. A positive result prior to reduction indicates synthesis failure.

Part 3: In Vitro Cytotoxicity Framework (ISO 10993-5)

Standard cytotoxicity testing is insufficient for redox-sensitive materials. You must assess toxicity before and after degradation to ensure the metabolites (thiol-containing aromatic amines) are safe.

Experimental Design

-

Test Method: Quantitative MTT or CCK-8 Assay.

-

Cell Lines:

-

L929 (Mouse Fibroblasts): Standard ISO requirement for general toxicity.[1]

-

HeLa or MCF-7: To assess efficacy if used for cancer therapy.

-

HUVEC (Endothelial): To assess vascular safety.

-

Protocol: Differential Redox Cytotoxicity

Objective: Determine if the degradation products generated by GSH cleavage are more toxic than the parent polymer.

-

Seeding: Seed L929 cells at

cells/well in 96-well plates. Incubate for 24h to reach log phase. -

Preparation of Extracts (ISO 10993-12):

-

Group A (Intact): Dissolve DTBA derivative in media.

-

Group B (Pre-degraded): Incubate DTBA derivative with 10 mM GSH for 4 hours at 37°C before adding to cells.

-

-

Exposure: Add serial dilutions (0.1 to 1000

) to cells. Incubate for 24h and 48h. -

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, measure Absorbance at 570 nm.

-

Analysis: Calculate

.-

Pass Criteria: Cell viability > 70% at therapeutic concentrations (ISO 10993-5).

-

Critical Check: If Group B (Degraded) viability is significantly lower than Group A, the aromatic thiol byproducts are cytotoxic.

-

Part 4: Hemocompatibility (ISO 10993-4)

Expert Insight: Aromatic disulfides and their thiol breakdown products are known to cause oxidative stress in erythrocytes (red blood cells), leading to hemolysis or Heinz body formation [1]. This is the most critical safety test for DTBA derivatives intended for intravenous administration.

Hemolysis Assay Protocol

-

Blood Source: Fresh rabbit or human whole blood (anticoagulated with citrate).

-

RBC Isolation: Centrifuge (1500 rpm, 10 min), wash 3x with PBS until supernatant is clear. Resuspend to 2% v/v in PBS.

-

Treatment:

-

Mix 1 mL RBC suspension with 1 mL sample solution (various concentrations).

-

Negative Control:[2] PBS (0% Hemolysis).

-

Positive Control: Triton X-100 1% (100% Hemolysis).

-

-

Incubation: 37°C for 3 hours (static).

-

Quantification: Centrifuge (3000 rpm, 5 min). Measure OD of supernatant at 540 nm (Hemoglobin release).

-

Calculation:

-

Acceptance Criteria: < 5% hemolysis is considered hemocompatible (ASTM F756).

Part 5: Immunogenicity & Metabolite Fate

Macrophage Uptake & Activation

DTBA derivatives are often particulate (nanoparticles). Macrophages (RAW 264.7) may engulf them, leading to inflammation.

-

Assay: Measure NO (Nitric Oxide) production (Griess Reagent) and TNF-

(ELISA) in RAW 264.7 supernatant after 24h exposure. -

Significance: High NO levels indicate the material acts as an adjuvant/immunogen, likely due to the aromatic structure.

Degradation Product Analysis

You must identify what the material becomes.

-

Method: LC-MS/MS analysis of the "Group B" (GSH-treated) supernatant from Section 3.2.

-

Target Analyte: 4-amino-3-mercaptobenzoic acid (or the specific thiol derivative).

-

Safety Check: Verify this specific metabolite does not form covalent adducts with serum proteins (albumin) via disulfide exchange in the blood.

Part 6: Workflow Visualization

The following diagram summarizes the integrated biocompatibility workflow.

Caption: Figure 2. Integrated biocompatibility assessment workflow for redox-sensitive DTBA derivatives.

Part 7: Data Presentation Standards

When reporting your results, summarize quantitative data in the following format to facilitate direct comparison between the intact polymer and its degradation products.

Table 1: Cytotoxicity & Hemocompatibility Summary (Template)

| Test Parameter | Cell/Tissue Type | Control (Intact DTBA) | Experimental (Degraded/GSH+) | ISO Limit / Pass Criteria |

| IC50 (24h) | L929 Fibroblasts | Viability > 70% at therapeutic dose | ||

| IC50 (24h) | HUVEC | Viability > 70% | ||

| Hemolysis % | Rabbit RBCs | N/A (Test metabolites) | < 5% (ASTM F756) | |

| NO Release | RAW 264.7 | Baseline | No significant increase vs. Neg Control |

References

-

Munday, R., & Manns, E. (1985).[3] Toxicity of aromatic disulphides. III. In vivo haemolytic activity of aromatic disulphides. Journal of Applied Toxicology, 5(6), 414-417.[3] [Link]

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

-

ISO 10993-4:2017. Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization. [Link]

- Bae, Y., et al. (2005). Prepare biodegradable disulfide cross-linked poly(amino acid)s for drug delivery. Bioconjugate Chemistry. (Note: General reference to disulfide chemistry in drug delivery).

-

ASTM F756-17. Standard Practice for Assessment of Hemolytic Properties of Materials. ASTM International. [Link]

Sources

Technical Guide: Redox Behavior and Surface Engineering of 3,3'-Dithiobis(4-aminobenzoic acid)

This guide provides an in-depth technical analysis of the redox behavior and surface chemistry of 3,3'-Dithiobis(4-aminobenzoic acid) (DTBA). It is designed for researchers utilizing this ligand for self-assembled monolayers (SAMs), electrochemical sensing, and surface functionalization.

Executive Summary & Chemical Identity

3,3'-Dithiobis(4-aminobenzoic acid) (CAS: 102449-89-8) is an aromatic disulfide ligand used primarily to generate bifunctional self-assembled monolayers (SAMs) on gold surfaces. Unlike simple alkanethiols, DTBA possesses a rigid aromatic core and two distinct functional groups (amine and carboxylic acid) in a specific geometric arrangement relative to the disulfide anchor.

-

Molecular Formula:

-

Key Structural Feature: The disulfide bridge is located at the meta position relative to the carboxylic acid and ortho to the amine. This unique "ortho-mercaptoaniline" motif influences its redox stability and potential for electropolymerization.

-

Primary Application: Fabrication of zwitterionic interfaces for biosensing, where the surface pKa can be tuned to control electrostatic attraction/repulsion of biomolecules.

Redox Mechanism & Electrochemical Behavior

Understanding the redox behavior of DTBA requires distinguishing between its solution-phase chemistry and its surface-confined (SAM) behavior.

The Disulfide-Thiol Transition (Solution Phase)

In solution, the primary redox event is the cleavage of the disulfide bond. This is a chemically reversible but electrochemically quasi-reversible process often coupled with proton transfer (PCET).

-

Cathodic Scan (Reduction): The disulfide bond cleaves to form the thiolate/thiol species. The potential is pH-dependent, shifting negative by ~59 mV/pH.

-

Anodic Scan (Oxidation): The thiols re-oxidize to the disulfide. However, on carbon electrodes, this often requires high overpotentials. On gold, the mechanism changes to surface adsorption (see below).

Surface-Confined Redox: Reductive Desorption (SAM on Gold)

When DTBA is adsorbed onto a gold electrode, the "redox" signal observed in Cyclic Voltammetry (CV) in alkaline solution is the reductive desorption of the thiolate monolayer. This is the critical characterization step for verifying SAM quality.

Mechanism:

-

Peak Potential (

): Typically observed between -0.6 V and -0.9 V vs. Ag/AgCl (sat. KCl). -

Significance: The position of this peak indicates the stability of the Au-S bond. Aromatic thiols (like DTBA) generally desorb at more negative potentials than aliphatic thiols due to

- -

Quantification: The area under this cathodic peak (

) allows for the calculation of surface coverage (

Anodic Instability: The Amine Oxidation

Researchers must be cautious when scanning to high positive potentials (> +0.8 V). The ortho-amino group is susceptible to irreversible oxidation, leading to the formation of polyaniline-like oligomers or diazonium species, which can passivate the electrode or alter the SAM's bio-affinity.

Visualization of Redox Pathways

The following diagram illustrates the dual-pathway redox behavior: the reversible surface adsorption (SAM formation) and the irreversible amine oxidation.

Caption: Figure 1. Redox pathways of DTBA on Gold. The primary reversible cycle involves SAM formation and reductive desorption. High anodic potentials risk irreversible amine oxidation.

Experimental Protocols

Preparation of DTBA SAMs on Gold

This protocol ensures a dense, defect-free monolayer suitable for electrochemical impedance spectroscopy (EIS) or sensing.

-

Substrate Pre-treatment:

-

Polish Gold Electrode (GE) with 0.05

alumina slurry. -

Sonicate in ethanol/water (1:1) for 5 minutes.

-

Electrochemical Cleaning: Cycle in 0.5 M

(-0.2 V to +1.5 V) until the characteristic gold oxide reduction peak at +0.9 V is stable.

-

-

Monolayer Assembly:

-

Prepare a 1.0 mM solution of DTBA in absolute ethanol.

-

Note: If solubility is poor, add minimal DMSO (<5% v/v) or adjust pH slightly with acetic acid.

-

Immerse the clean GE into the solution for 12–24 hours at room temperature in the dark (to prevent photo-oxidation).

-

-

Post-Assembly Wash:

-

Rinse thoroughly with ethanol to remove physisorbed multilayers.

-

Dry under a gentle stream of Nitrogen.

-

Electrochemical Characterization (Reductive Desorption)

This experiment validates the surface coverage.

-

Electrolyte: 0.5 M KOH (degassed with

for 20 min). Alkaline pH ensures the thiolate is stable upon desorption. -

Setup: Three-electrode cell (WE: Au-DTBA, RE: Ag/AgCl, CE: Pt wire).

-

Method: Linear Sweep Voltammetry (LSV).

-

Parameters:

-

Initial Potential: -0.2 V

-

Final Potential: -1.2 V

-

Scan Rate: 50 mV/s

-

-

Expected Result: A sharp cathodic peak around -0.7 to -0.9 V.

Quantitative Data Summary

The following table summarizes the electrochemical parameters expected for DTBA and similar aromatic disulfide SAMs.

| Parameter | Value / Range | Notes |

| Desorption Potential ( | -0.70 V to -0.90 V | vs. Ag/AgCl. More negative than alkanethiols due to aromatic stability. |

| Surface Coverage ( | Theoretical max for aromatic SAMs. | |

| Amine pKa (Surface) | ~4.0 - 5.0 | Shifted lower compared to bulk solution due to surface crowding. |

| Acid pKa (Surface) | ~5.5 - 6.5 | Shifted higher due to electrostatic repulsion in the monolayer. |

| Electron Transfer Rate ( | Fast | Facilitated by the conjugated aromatic ring if probing through-bond tunneling. |

References

-

Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483. Link

-

Ulmman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. Link

- Finklea, H. O. (1996). Electrochemistry of Organized Monolayers of Thiols and Related Molecules on Electrodes. Electroanalytical Chemistry, 19, 109-335.

-

Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170. Link

-

Enayati Ahangar, L., et al. (2011).[1] 3,4-Diaminobenzoic acid (DABA) as a redox label for electrochemical detection.[1] Electrochimica Acta, 56(27), 10264-10269. (Context on aminobenzoic redox behavior). Link

Sources

Protocol for self-assembled monolayers of 3,3'-Dithiobis(4-aminobenzoic acid) on gold

An Application Guide and Protocol for the Formation of Self-Assembled Monolayers of 3,3'-Dithiobis(4-aminobenzoic acid) on Gold Substrates

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and characterization of self-assembled monolayers (SAMs) derived from 3,3'-Dithiobis(4-aminobenzoic acid) on gold surfaces. This bifunctional molecule, featuring a disulfide anchor and exposed aminobenzoic acid moieties, offers a unique platform for creating surfaces with tailored chemical reactivity, ideal for applications in biosensing, selective binding, and as a foundation for further chemical modification. We will delve into the mechanistic principles of the self-assembly process, provide a detailed, field-proven protocol for monolayer formation, and outline key characterization techniques to validate the quality and properties of the resulting surface.

Introduction and Mechanistic Overview

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level.[1] The process relies on the spontaneous organization of molecules onto a substrate, driven by a strong, specific affinity between a "headgroup" on the molecule and the surface itself.[2] For gold substrates, organosulfur compounds, particularly those containing thiol (-SH) or disulfide (-S-S-) groups, are the molecules of choice due to the formation of a stable gold-thiolate (Au-S) bond.[1]

The molecule of interest, 3,3'-Dithiobis(4-aminobenzoic acid), is a disulfide. The self-assembly mechanism proceeds via an oxidative addition of the sulfur-sulfur bond to the gold surface. This process involves the cleavage of the S-S bond, followed by the formation of two robust gold-thiolate bonds for each molecule that adsorbs.[3] This two-point attachment can contribute to enhanced stability of the monolayer.

Following the initial chemisorption, a slower reorganization phase occurs, lasting several hours.[1][4] During this period, the adsorbed molecules rearrange on the surface to maximize favorable intermolecular interactions—such as π-π stacking between the aromatic rings and potential hydrogen bonding—leading to a densely packed, quasi-crystalline monolayer.[2] The resulting surface exposes a high density of both carboxylic acid and amine functional groups, making it a versatile platform for subsequent chemical functionalization or for studying pH-responsive surface properties.

Experimental Protocol: From Substrate to Functionalized Surface

This protocol is designed to guide the user through the creation of a high-quality SAM. The quality of the final monolayer is critically dependent on the cleanliness of the substrate and the purity of the reagents.[2]

Required Materials and Reagents

| Item | Specification | Recommended Supplier/Product No. |

| Molecule | 3,3'-Dithiobis(4-aminobenzoic acid) | Sigma-Aldrich or equivalent |

| Gold Substrates | Gold-coated silicon wafers or glass slides (Ti or Cr adhesion layer) | Platypus Technologies, Arrandee, or equivalent |

| Solvent | 200-proof, ACS grade Ethanol | Sigma-Aldrich (Cat. No. 459844) or equivalent[5] |

| Cleaning Solvents | Acetone (ACS grade), Isopropanol (ACS grade) | Standard laboratory suppliers |

| Acids/Bases (Optional) | Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH) | For pH adjustment if solubility is an issue[6] |

| Gases | High-purity Nitrogen or Argon | --- |

| Glassware | Glass scintillation vials or beakers, graduated cylinders, pipettes | --- |

| Equipment | Sonicator, Tweezers (non-magnetic), pH meter/paper | --- |

Workflow Overview

The entire process, from cleaning to characterization, follows a logical sequence to ensure reproducibility and high-quality results.

Caption: High-level experimental workflow for SAM preparation.

Step-by-Step Methodology

Step 1: Gold Substrate Cleaning

A pristine gold surface is paramount for forming a well-ordered monolayer.[2] The choice of cleaning method depends on the level of contamination.

-

Protocol A: Basic Solvent Cleaning

-

Place the gold substrates in a beaker.

-

Add acetone and sonicate for 10-15 minutes.

-

Decant the acetone, replace with isopropanol, and sonicate for another 10-15 minutes.

-

Rinse the substrates thoroughly with absolute ethanol.[2]

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.[2] Use immediately.

-

-

Protocol B: Aggressive Piranha Cleaning (Use Extreme Caution)

-

Safety Note: Piranha solution (typically 3:1 H₂SO₄:H₂O₂) is extremely corrosive and reacts violently with organic materials. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Always add the peroxide to the acid, never the other way around.

-

Slowly and carefully add one part 30% hydrogen peroxide to three parts concentrated sulfuric acid in a glass beaker. The solution will become very hot.

-

Using tweezers, immerse the gold substrates in the still-warm piranha solution for 5-10 minutes.

-

Carefully remove the substrates and rinse them copiously with deionized water, followed by absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen.[2] Use immediately. While effective, piranha solution can etch the gold surface and in some cases cause film delamination from the underlying support.[7]

-

Step 2: Preparation of the Self-Assembly Solution

-

Prepare a 1 mM solution of 3,3'-Dithiobis(4-aminobenzoic acid) in 200-proof ethanol.[2][8] For example, to make 20 mL of solution, dissolve 7.05 mg of the molecule (MW = 352.38 g/mol ) in 20 mL of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure the molecule is fully dissolved.[1]

-

Insight: Due to the presence of both acidic (-COOH) and basic (-NH₂) groups, the molecule is zwitterionic. If solubility in pure ethanol is poor, the pH may need adjustment. Adding a few drops of dilute ammonium hydroxide to raise the pH can deprotonate the carboxylic acid, while adding dilute hydrochloric acid can protonate the amine; either may improve solubility, but will also determine the protonation state of the final surface.[6] For most applications, starting with neutral ethanol is recommended.

Step 3: The Self-Assembly Process

-

Place the clean, dry gold substrates into individual, clean glass vials.[5] This prevents substrates from interacting and ensures uniform film quality.

-

Pour the 1 mM solution over the substrates, ensuring they are fully submerged.

-

To minimize oxidation and contamination, reduce the headspace in the vials and backfill with an inert gas like nitrogen or argon.[6] Seal the vials tightly with caps and wrap with Parafilm®.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature.[2][8] This extended time allows for the monolayer to anneal into a well-ordered state.[1]

Step 4: Post-Assembly Rinsing and Drying

-

After the immersion period, carefully remove the substrates from the solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh, pure ethanol to remove any non-chemisorbed (physisorbed) molecules.[2]

-

Dry the functionalized substrates under a gentle stream of high-purity nitrogen.[2]

-

Store the prepared SAMs in a clean, dry environment (like a petri dish or desiccator) until characterization or use.